N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide
CAS No.: 1105228-89-4
Cat. No.: VC5287967
Molecular Formula: C16H12FN3OS
Molecular Weight: 313.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1105228-89-4 |
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Molecular Formula | C16H12FN3OS |
Molecular Weight | 313.35 |
IUPAC Name | 2-anilino-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide |
Standard InChI | InChI=1S/C16H12FN3OS/c17-11-5-4-8-13(9-11)18-15(21)14-10-22-16(20-14)19-12-6-2-1-3-7-12/h1-10H,(H,18,21)(H,19,20) |
Standard InChI Key | ZETZHNBDEPTICQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is N-(3-fluorophenyl)-2-(phenylamino)-1,3-thiazole-4-carboxamide, reflecting its substitution pattern. Its molecular formula is C₁₆H₁₃FN₄OS, corresponding to a molecular weight of 336.37 g/mol . The presence of fluorine at the meta position of the phenyl ring and the phenylamino group at the thiazole’s 2-position distinguishes it from simpler thiazole analogs.
Structural Depiction
The compound’s structure comprises:
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A thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3).
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A carboxamide group (-CONH-) at position 4, linked to a 3-fluorophenyl substituent.
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A phenylamino group (-NH-C₆H₅) at position 2.
This arrangement creates a planar, conjugated system that may influence its electronic properties and binding interactions with biological targets .
Spectroscopic Data
Physicochemical Properties
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logP: Analogous compounds with fluorophenyl and aryl amino substituents exhibit logP values ranging from 3.5–4.5, suggesting moderate lipophilicity .
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Solubility: Thiazole derivatives with polar carboxamide groups generally show poor aqueous solubility (logSw ≈ -4.5) , necessitating formulation with co-solvents for biological testing.
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Hydrogen Bonding: The carboxamide group contributes 2 hydrogen bond acceptors and 1 donor, while the phenylamino group adds 1 donor, potentially influencing protein-binding interactions .
Synthesis and Manufacturing
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Thiazole Ring Formation: Condensation of α-haloketones with thioamides or thioureas.
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Carboxamide Introduction: Coupling of thiazole-4-carboxylic acid derivatives with amines using activating agents like HATU or EDCI .
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Functionalization: Late-stage fluorination or Suzuki-Miyaura coupling to install aryl groups .
A hypothetical synthesis might proceed via Hantzsch thiazole synthesis, followed by amide bond formation with 3-fluoroaniline. Purification would likely involve column chromatography or recrystallization, given the compound’s anticipated moderate polarity .
Code | Precautionary Measure |
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P261 | Avoid inhalation of dust/particles |
P280 | Wear protective gloves, clothing, and eye/face protection |
P305+P351+P338 | If in eyes, rinse cautiously with water for several minutes |
P310 | Immediately call a poison center or physician |
P405 | Store locked away |
Key hazards include potential respiratory irritation, skin sensitization, and environmental toxicity. Proper personal protective equipment (PPE) and fume hood use are mandatory during handling .
Applications and Industrial Relevance
Current applications of N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide appear limited to research use, particularly in:
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Medicinal Chemistry: As a scaffold for developing kinase inhibitors or antimicrobial agents.
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Chemical Biology: Probing thiazole-dependent enzymatic pathways.
Its commercial availability (CAS 1105228-89-4) from suppliers like Bide Pharm underscores its utility as a building block in drug discovery pipelines.
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